
3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound that features a benzoyl group attached to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves the reaction of 3,4-dimethylbenzoyl chloride with 1,2,2-trimethylcyclopentanecarboxylic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclopentane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity .
類似化合物との比較
Similar Compounds
3,4-Dimethylbenzoyl chloride: A precursor used in the synthesis of the target compound.
1,2,2-Trimethylcyclopentanecarboxylic acid: Another precursor involved in the synthesis.
Benzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the benzene ring.
Uniqueness
3-(3,4-Dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to the combination of its benzoyl group and cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
61469-02-1 |
|---|---|
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC名 |
3-(3,4-dimethylbenzoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H24O3/c1-11-6-7-13(10-12(11)2)15(19)14-8-9-18(5,16(20)21)17(14,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,20,21) |
InChIキー |
ZPEAAROWSSOLCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCC(C2(C)C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



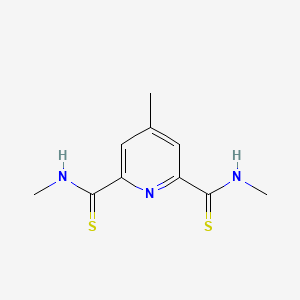
![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

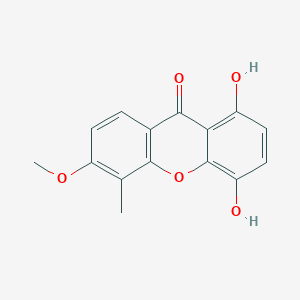
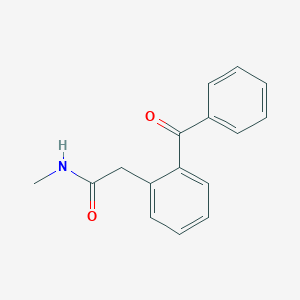
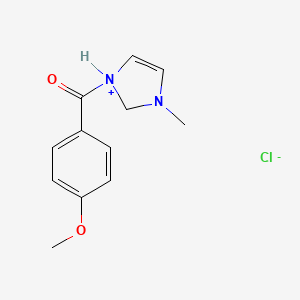
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
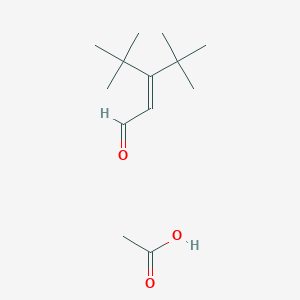
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
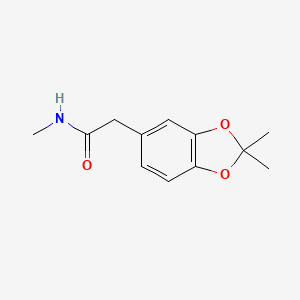
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)
